molecular formula C13H8F5IO3S B1356971 Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate CAS No. 732306-64-8

Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate

Cat. No. B1356971
M. Wt: 466.16 g/mol
InChI Key: HTFNIUDXMGKTQK-UHFFFAOYSA-M
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Description

Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate, also known as (p-F-Ph)2IOTf, is a chemical compound with the molecular formula C13H8F5IO3S . It appears as a white to off-white crystalline powder .


Molecular Structure Analysis

The molecular weight of Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate is 466.16 g/mol . The SMILES string representation is FC1=CC=C([I+]C2=CC=C(F)C=C2)C=C1.O=S([O-])(C(F)(F)F)=O . The InChI Key is HTFNIUDXMGKTQK-UHFFFAOYSA-M .


Physical And Chemical Properties Analysis

Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate is a white to off-white crystalline powder . It is stable for at least 2 years after receipt when stored at -20°C .

Scientific Research Applications

Radiosynthesis Precursor

Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate is utilized in the radiosynthesis of 4-[¹⁸F]fluorophenol, an intermediate compound for constructing more complex molecules with a 4-[¹⁸F]fluorophenoxy moiety. It has shown effectiveness as a labeling precursor in the no-carrier-added form of this compound (Helfer et al., 2013).

Synthesis of Oxazoles

In the presence of trifluoromethanesulfonic acid, iodosobenzene effectively catalyzes the reactions of dicarbonyl and monocarbonyl compounds with nitriles. This process results in the formation of 2,4-disubstituted and 2,4,5-trisubstituted oxazole in a single step under mild conditions (Saito et al., 2012).

Ionic Liquids Studies

This compound is also significant in studies involving ionic liquids. Investigations focus on the volumetric mass density and dynamic viscosity of ionic liquids containing various anions, including trifluoromethanesulfonate. These studies aid in validating force field models for use in molecular dynamics simulations of ionic liquids (Gouveia et al., 2017).

Proton Exchange Membranes

Research has also been conducted on the synthesis of fluorinated sulfonated poly(arylene ether) copolymers using Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate. These materials are studied for their potential as proton exchange membranes in fuel cells, with a focus on their ion exchange capacity, mechanical stability, and thermal stability (Kim et al., 2020).

Advanced Material Synthesis

Additionally, it has been used in the synthesis of poly(arylene ether)s containing pendant superacid groups for fuel cell applications. These materials exhibit high proton conductivities and are promising for use in advanced material applications (Mikami et al., 2010).

Self-Healing Elastomers

The compound plays a role in the design of self-healing poly(urea–urethane) elastomers, utilizing aromatic disulfide metathesis, a dynamic covalent chemistry that occurs at room temperature. These materials show significant potential in various industrial applications due to their self-healingproperties (Rekondo et al., 2014).

Proton Exchange Membranes for Fuel Cells

Research includes the development of sulfonated poly(aryl ether sulfone) membranes containing Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate. These membranes are investigated for their application in medium-high temperature fuel cells, focusing on their proton conductivity and stability (Xu et al., 2013).

Polymer Electrolyte Membranes

The chemical is also pivotal in the synthesis of polymer electrolyte membranes. These membranes are explored for their potential in improving fuel cell performance, with a focus on their ion conductivity and thermal stability (Yoo et al., 2016).

Safety And Hazards

Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling . It is classified with the signal word “Warning” and is not considered dangerous goods for transportation .

properties

IUPAC Name

bis(4-fluorophenyl)iodanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2I.CHF3O3S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFNIUDXMGKTQK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)[I+]C2=CC=C(C=C2)F.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F5IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate

CAS RN

732306-64-8
Record name Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate
Reactant of Route 2
Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate
Reactant of Route 3
Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate
Reactant of Route 4
Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate
Reactant of Route 5
Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate
Reactant of Route 6
Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate

Citations

For This Compound
9
Citations
M Van Druenen - Functionalisation and Characterisation of Bulk and Two …, 2019 - cora.ucc.ie
4.1 Abstract The ambient instability of BP is a key roadblock that hinders its use in various applications. Functionalisation using diazonium salts has been reported to enhance the …
Number of citations: 2 cora.ucc.ie
RK Samanta, P Meher, S Murarka - The Journal of Organic …, 2022 - ACS Publications
A photoredox-catalyzed direct arylation of quinoxalin-2-(1H)-ones using diaryliodonium triflates as the convenient, stable, and cheap aryl source is described. A broad variety of …
Number of citations: 17 pubs.acs.org
J Kirschner, F Szillat, M Bouzrati‐Zerelli… - Journal of Polymer …, 2019 - Wiley Online Library
Iodonium sulfonates are proposed here as a new class of high‐performance coinitiators for camphorquinone (CQ)‐based systems for the polymerization of methacrylates under blue …
Number of citations: 14 onlinelibrary.wiley.com
M Topa, J Ortyl - Materials, 2020 - mdpi.com
The photoinduced polymerization of monomers is currently an essential tool in various industries. The photopolymerization process plays an increasingly important role in biomedical …
Number of citations: 48 www.mdpi.com
P Garra, B Graff, F Morlet-Savary, C Dietlin… - …, 2018 - ACS Publications
Charge transfer complexes (CTC) between N-aromatic amines (donors) and iodonium salts (acceptors) are used here as photoinitiating systems (PIS) for the polymerization of clear …
Number of citations: 90 pubs.acs.org
SM Hutchinson - 2021 - search.proquest.com
5-Membered N-heterocycles have become valuable structural motives in organometallic chemistry, organic synthesis, and medicinal chemistry. Such compounds can act as ligands for …
Number of citations: 2 search.proquest.com
S Jaiswal, SK Parida, S Murarka, P Singh - Bioorganic & Medicinal …, 2022 - Elsevier
Cancer is a leading cause of human death, and there is a need to identify efficient and novel chemical scaffolds which could provide flexibility to cancer chemotherapeutics. This work …
Number of citations: 8 www.sciencedirect.com
M van Druenen - 2019 - cora.ucc.ie
The continual scaling of semiconductor devices has created a high demand for new techniques and materials that allow the advancement Moore’s Law: the number of transistors on a …
Number of citations: 2 cora.ucc.ie
G Laudadio, HPL Gemoets, V Hessel… - The Journal of organic …, 2017 - ACS Publications
A safe and scalable synthesis of diaryliodonium triflates was achieved using a practical continuous-flow design. A wide array of electron-rich to electron-deficient arenes could readily …
Number of citations: 47 pubs.acs.org

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